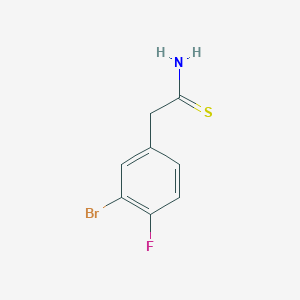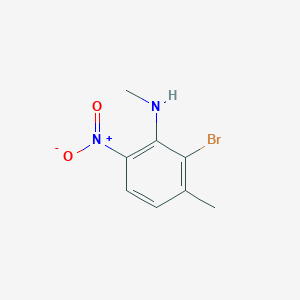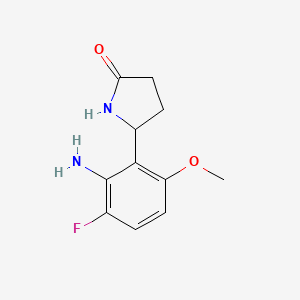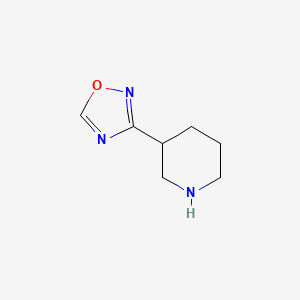
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is an organic compound that features both an amino group and a pyrrole ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted pyrroles, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound shares a similar structure but has a pyrrolidine ring instead of a pyrrole ring.
2-Acetylpyrrole: This compound has a similar pyrrole ring but lacks the amino group and the butanone side chain.
Uniqueness
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is unique due to the combination of its amino group and pyrrole ring, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-amino-1-(1H-pyrrol-2-yl)butan-1-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)5-8(11)7-3-2-4-10-7/h2-4,6,10H,5,9H2,1H3 |
InChI 键 |
LXBRFKIDNQNDSD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C1=CC=CN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















